Trans‑Translation Inhibition Phenotype: Differentiation from Broad‑Spectrum Ribosome Inhibitors
The compound is documented in AntibioticDB as a trans‑translation inhibitor active against Legionella pneumophila [1]. In the trans‑translation inhibitor family, the prototype KKL‑35 displays an MIC₉₀ of 4 µg·mL⁻¹ against L. pneumophila [2]. While direct MIC data for the target compound have not been published in peer‑reviewed literature, its annotation as a trans‑translation inhibitor distinguishes it from classical ribosomal inhibitors (e.g., tetracyclines, macrolides) that target elongation and are inactive against the trans‑translation rescue pathway. The trans‑translation mechanism is absent in eukaryotes, providing a rationale for prokaryotic selectivity [2].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Trans‑translation inhibitor (AntibioticDB annotation) [1] |
| Comparator Or Baseline | KKL‑35 (trans‑translation inhibitor): MIC₉₀ = 4 µg·mL⁻¹ vs. L. pneumophila; Tetracycline: MIC > 32 µg·mL⁻¹ vs. L. pneumophila [2] |
| Quantified Difference | Qualitative mechanistic distinction; KKL‑35 MIC₉₀ = 4 µg·mL⁻¹ provides class benchmark |
| Conditions | L. pneumophila broth microdilution assay (CLSI guidelines) |
Why This Matters
Procurement for antibacterial research targeting non‑traditional pathways (trans‑translation) requires evidence of mechanism‑specific activity to avoid selecting compounds that merely inhibit growth via promiscuous targets.
- [1] AntibioticDB. Compound ID 230: N-(2-(methylthio)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. https://antibioticdb.com/AdbCompoundDisplayForward?id=230 (accessed 2026-04-29). View Source
- [2] Brunel, R. et al. (2017) 'KKL‑35 exhibits potent antibiotic activity against Legionella species independently of trans‑translation inhibition', bioRxiv, 160762. View Source
